![molecular formula C21H28N4O2S B6570764 N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921876-31-5](/img/structure/B6570764.png)

N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

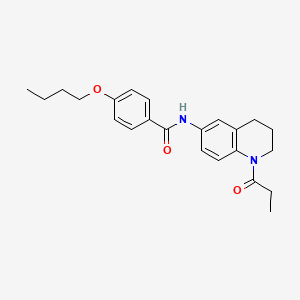

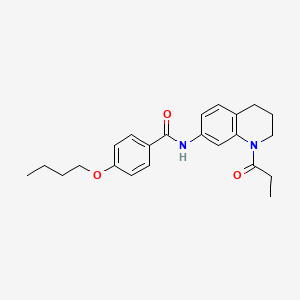

N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (hereafter referred to as “N-4-butylphenyl-2-CPT”) is a small molecule drug that has been studied for its potential therapeutic applications. N-4-butylphenyl-2-CPT is a synthetic compound that has been derived from the naturally occurring amino acid cysteine. N-4-butylphenyl-2-CPT has been studied for its potential to modulate various biological pathways and has been found to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

- Pyrrolidine Scaffold : The compound contains a pyrrolidine ring, which is a versatile scaffold widely used by medicinal chemists. Pyrrolidines offer advantages such as efficient exploration of pharmacophore space due to sp³ hybridization, stereogenicity, and non-planarity (referred to as “pseudorotation”). Researchers can design novel drug candidates based on this scaffold .

- Stereochemistry and Biological Activity : The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Understanding these relationships can guide the design of new pyrrolidine compounds .

- Structure-Activity Relationship (SAR) : SAR investigations have shown that N’-substituents and 4’-phenyl substituents influence antibacterial activity. For example, N’-Ph and 4’-PhNO₂ derivatives exhibit higher activity compared to other substituents .

- Hydrophobic Ligands : The compound’s thiazole moiety may interact with hydrophobic ligands. Investigating its impact on peptide migration behavior in open tubular electro-chromatography can provide insights into ligand-peptide interactions .

Medicinal Chemistry and Drug Discovery

Antibacterial Agents

Peptide Interaction Studies

Propiedades

IUPAC Name |

N-(4-butylphenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-2-3-6-15-9-11-17(12-10-15)22-19(26)13-18-14-28-21(24-18)25-20(27)23-16-7-4-5-8-16/h9-12,14,16H,2-8,13H2,1H3,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVGHNODEVOQGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570691.png)

![4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570700.png)

![4-butoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570705.png)

![4-butoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570706.png)

![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570718.png)

![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570719.png)

![2-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6570720.png)

![8-(butane-1-sulfonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570751.png)

![8-(butane-1-sulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570758.png)

![N-(4-butylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6570769.png)

![N-(4-butylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6570774.png)

![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B6570780.png)